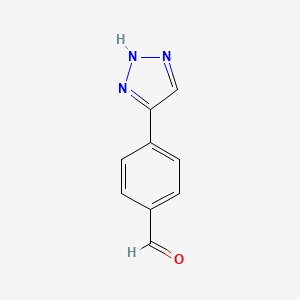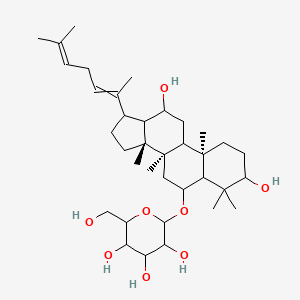![molecular formula C24H31FO6 B14799921 (8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)
(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamcinolone acetonide: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a more potent derivative of triamcinolone and is about eight times as potent as prednisone . Triamcinolone acetonide is used topically to treat various skin conditions, by injection into joints to treat various joint conditions, and in nasal spray form to treat allergic rhinitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triamcinolone acetonide is synthesized from triamcinolone through a series of chemical reactions. The acetonide formation involves the reaction of triamcinolone with acetone in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the acetonide group.
Industrial Production Methods: Industrial production of triamcinolone acetonide involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The process includes the purification of the final product through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: Triamcinolone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur in the presence of nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, such as hydroxyl or carbonyl groups, which can modify the pharmacological properties of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Triamcinolone acetonide is used in the synthesis of various corticosteroid derivatives for research purposes. Its chemical stability and reactivity make it a valuable compound in medicinal chemistry .
Biology: In biological research, triamcinolone acetonide is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It is also used in experiments involving gene expression and signal transduction pathways .
Medicine: Medically, triamcinolone acetonide is used to treat a variety of conditions, including inflammatory skin diseases, allergic reactions, and autoimmune disorders. It is also used in ophthalmology to treat macular edema and other retinal diseases .
Industry: In the pharmaceutical industry, triamcinolone acetonide is used in the formulation of various topical and injectable medications. It is also used in the development of drug delivery systems, such as nanoparticles and liposomes, for targeted therapy .
Mecanismo De Acción
Triamcinolone acetonide exerts its effects by penetrating cellular membranes and binding with high affinity to specific cytoplasmic glucocorticoid receptors . This binding leads to the modulation of gene expression, resulting in the suppression of inflammatory and immune responses. The compound also stabilizes lysosomal membranes, reduces capillary permeability, and inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Prednisone: A corticosteroid with similar anti-inflammatory properties but less potent than triamcinolone acetonide.
Betamethasone: Another potent corticosteroid used for similar indications but with different pharmacokinetic properties.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Uniqueness: Triamcinolone acetonide is unique due to its high potency and prolonged duration of action compared to other corticosteroids. Its ability to be formulated in various delivery systems, such as topical creams, injectable suspensions, and nasal sprays, also adds to its versatility in clinical use .
Propiedades
Fórmula molecular |
C24H31FO6 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |
Clave InChI |
YNDXUCZADRHECN-GHBUSXCZSA-N |
SMILES isomérico |
C[C@]12CC([C@]3(C(C1CC4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canónico |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)


![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

